1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10462663
InChI: InChI=1S/C21H22ClN3O/c22-17-4-3-5-18(14-17)24-10-12-25(13-11-24)21(26)9-8-16-15-23-20-7-2-1-6-19(16)20/h1-7,14-15,23H,8-13H2
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43
Molecular Formula: C21H22ClN3O
Molecular Weight: 367.9 g/mol

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

CAS No.:

VCID: VC10462663

Molecular Formula: C21H22ClN3O

Molecular Weight: 367.9 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one -

Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a synthetic organic compound that combines a piperazine ring, a chlorophenyl group, and an indole moiety. This structure suggests potential applications in medicinal chemistry due to the bioactivity associated with these functional groups. Compounds with similar frameworks are often investigated for their pharmacological properties, including interactions with neurotransmitter receptors or other biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Indole derivatives, chlorophenyl-piperazine, and appropriate alkylating agents.

  • Reaction Conditions: Alkylation reactions under basic conditions or reductive amination protocols.

  • Purification: Chromatographic techniques to isolate the desired product.

The synthesis can be optimized for yield and purity using solvents like acetonitrile or ethanol and catalysts such as silica gel or acidic resins.

Biological Activity

Compounds containing indole and piperazine moieties are often studied for their pharmacological effects:

  • Potential Receptor Affinity: The compound may interact with serotonin (5-HT) receptors, dopamine receptors, or other G-protein-coupled receptors due to the indole and piperazine functionalities.

  • Therapeutic Applications: Similar compounds have been explored for treating psychiatric disorders, inflammation, and neurological diseases.

Analytical Characterization

To confirm the identity and purity of the compound, standard analytical techniques are employed:

  • NMR Spectroscopy: For structural elucidation, especially verifying the connectivity of aromatic systems.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • IR Spectroscopy: To identify functional groups such as NH from indole and C-Cl stretches.

  • Elemental Analysis: For empirical formula confirmation.

Potential Applications

Compounds with related structures have been investigated for:

  • CNS Disorders: Due to their ability to modulate neurotransmitter systems.

  • Anti-inflammatory Effects: Piperazine derivatives have shown promise in reducing inflammation.

  • Antimicrobial Activity: Indole-containing compounds often exhibit antibacterial or antifungal properties.

Further research could explore its use in drug discovery pipelines targeting specific receptor subtypes or enzymatic pathways.

Limitations and Future Directions

While structurally promising, challenges include:

  • Lack of specific pharmacological data for this compound.

  • Potential toxicity associated with chlorinated aromatic systems.

Future studies should focus on:

  • Conducting receptor binding assays.

  • Evaluating in vivo efficacy and safety profiles.

  • Exploring structural analogs to optimize activity.

Product Name 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Molecular Formula C21H22ClN3O
Molecular Weight 367.9 g/mol
IUPAC Name 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Standard InChI InChI=1S/C21H22ClN3O/c22-17-4-3-5-18(14-17)24-10-12-25(13-11-24)21(26)9-8-16-15-23-20-7-2-1-6-19(16)20/h1-7,14-15,23H,8-13H2
Standard InChIKey DGHLKAUFGHBUJD-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43
PubChem Compound 2419308
Last Modified Apr 15 2024

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